What is the chemical structure of Ro 31-8220 hydrochloride?
What is the chemical structure of Ro 31-8220 hydrochloride?
An In-Depth Technical Guide to Ro 31-8220: Structure, Mechanism, and Application
Introduction
Ro 31-8220 is a potent, cell-permeable small molecule inhibitor belonging to the bisindolylmaleimide class of compounds.[1] Initially developed as a selective inhibitor of Protein Kinase C (PKC), it has become a cornerstone research tool for dissecting the complex roles of PKC and other related kinases in a multitude of cellular signaling pathways. Its ability to compete with ATP at the kinase catalytic site provides a powerful mechanism for interrogating processes ranging from T-cell activation and oncogenic signaling to neuronal function and cardiac contractility.[2]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical structure, mechanism of action, and practical applications of Ro 31-8220. As a Senior Application Scientist, the focus extends beyond a simple recitation of facts to an exploration of the causality behind its biological activity, the critical importance of understanding its kinase selectivity profile, and detailed protocols for its effective use in a laboratory setting.
Chemical Identity and Structure
While the user's query specified Ro 31-8220 hydrochloride, the compound is most commonly available and cited in literature as the mesylate salt (methanesulfonate) or as the free base.[3][4] The biological activity resides in the core bisindolylmaleimide structure, with the salt form primarily influencing solubility and stability. For clarity, this guide will refer to the active compound as Ro 31-8220 and specify the salt form where relevant.
The fundamental structure is characterized by two indole rings linked by a maleimide group, a feature central to its interaction with the kinase ATP-binding pocket.
Table 1: Chemical Identifiers for Ro 31-8220
| Identifier | Value |
| IUPAC Name | 3-{3-[4-(1-Methyl-1H-indol-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]-1H-indol-1-yl}propyl carbamimidothioate[1] |
| CAS Number | 125314-64-9 (Free Base)[1]; 138489-18-6 (Mesylate Salt)[4] |
| Chemical Formula | C₂₅H₂₃N₅O₂S (Free Base)[1] |
| Molecular Weight | 457.55 g/mol (Free Base)[1]; 553.65 g/mol (Mesylate Salt)[3][5] |
| Canonical SMILES | Cn1cc(C2=C(C(=O)NC2=O)c3cn(CCCSC(=N)N)c4ccccc34)c5ccccc15[1] |
| InChI Key | DSXXEELGXBCYNQ-UHFFFAOYSA-N[1] |
Mechanism of Action: A Deep Dive into Kinase Inhibition
Ro 31-8220 functions as a reversible, ATP-competitive inhibitor. Its mechanism hinges on the structural similarity of the bisindolylmaleimide core to the adenine ring of ATP, allowing it to occupy the ATP-binding cleft in the catalytic domain of sensitive kinases. This binding event prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade.
Primary Target: Protein Kinase C (PKC)
PKC represents a family of serine/threonine kinases that are central regulators of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[6] Ro 31-8220 was initially characterized as a potent pan-PKC inhibitor, demonstrating low nanomolar efficacy against multiple isoforms.[3][7] It does not exhibit significant selectivity between the classical (α, β, γ) and novel (ε) PKC isoforms.[3]
Table 2: Inhibitory Activity of Ro 31-8220 against PKC Isoforms
| PKC Isoform | IC₅₀ (nM) |
| PKC-α | 5[3] |
| PKC-βI | 24[3] |
| PKC-βII | 14[3] |
| PKC-γ | 27[3] |
| PKC-ε | 24[3] |
| Rat Brain PKC | 23[4][8] |
The following diagram illustrates the canonical Gq-PLC-PKC signaling pathway and the inhibitory action of Ro 31-8220.
Beyond PKC: A Broader Kinase Inhibition Profile
Table 3: Select Off-Target Kinase Inhibition by Ro 31-8220
| Kinase | IC₅₀ (nM) | Biological Role |
| MAPKAP-K1b (RSK2) | 3 | Signal transduction, cell growth |
| MSK1 | 8 | Chromatin remodeling, gene expression |
| S6K1 | 15 | Protein synthesis, cell growth |
| GSK3β | 38 | Glycogen metabolism, cell fate |
| PKN (PRK-1) | Similar to PKC[10] | Cytoskeletal organization, cell cycle |
This polypharmacology means that Ro 31-8220 can paradoxically activate certain pathways. For instance, it has been shown to activate c-Jun N-terminal kinase (JNK), an effect not shared by other bisindolylmaleimide PKC inhibitors, suggesting a PKC-independent mechanism.[10] Researchers must be aware that the observed cellular phenotype may result from the compound's integrated effect on multiple signaling nodes.
Experimental Protocols & Methodologies
The following protocols provide a starting point for utilizing Ro 31-8220 in common experimental settings. As with any protocol, optimization for specific cell types or assay conditions is recommended.
Protocol 1: In Vitro Kinase Assay for PKC Inhibition
This protocol is adapted from methodologies used to characterize the inhibitory profile of Ro 31-8220.[3][11] It measures the transfer of ³²P from ATP to a model substrate.
Workflow Diagram:
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer (1X): 20 mM HEPES (pH 7.5), 2 mM EDTA, 1 mM DTT, 0.02% (w/v) Triton X-100.
-
Cofactor Mix: Prepare a stock of 1.25 mg/mL phosphatidylserine (PS) and 1.25 ng/mL phorbol 12-myristate 13-acetate (PMA) or diacylglycerol (DAG) in kinase buffer.[3]
-
Substrate: Use a suitable PKC substrate, such as the synthetic peptide GPRPLFCRKGSLRQKW ("peptide-γ"), at a working concentration of 0.2 mg/mL.[3]
-
Inhibitor: Prepare serial dilutions of Ro 31-8220 mesylate in DMSO, then dilute further into the kinase buffer. Ensure the final DMSO concentration is consistent across all assays (e.g., <0.5%).
-
ATP Mix: Prepare a solution of 10 µM ATP containing [γ-³²P]ATP.
-
-
Assay Setup (on ice):
-
In a microcentrifuge tube, combine the kinase buffer, cofactor mix, substrate, MgCl₂ (10 mM), CaCl₂ (0.6 mM), and the desired concentration of Ro 31-8220.
-
Add the recombinant PKC enzyme (e.g., PKC-α) to the mixture.
-
-
Reaction:
-
Initiate the reaction by adding the ATP mix.
-
Incubate the reaction at 30°C or 37°C for 10-15 minutes. The incubation time should be within the linear range of the kinase activity.
-
-
Termination and Detection:
-
Stop the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper.[3]
-
Immediately immerse the paper in a beaker of 75 mM orthophosphoric acid.
-
Wash the papers three to four times with fresh orthophosphoric acid to remove unincorporated ATP.
-
Perform a final wash with ethanol and allow the papers to dry completely.
-
Quantify the incorporated ³²P using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Ro 31-8220 concentration relative to a vehicle control (DMSO).
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Western Blot Analysis of Downstream Target Inhibition
This protocol assesses the ability of Ro 31-8220 to inhibit the phosphorylation of a downstream PKC target in a cellular context.
Step-by-Step Methodology:
-
Cell Culture and Plating: Plate cells (e.g., BEAS-2B human airway epithelial cells) at a suitable density and allow them to adhere overnight.[12]
-
Pre-treatment with Inhibitor:
-
Aspirate the culture medium.
-
Add fresh medium containing various concentrations of Ro 31-8220 (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO).
-
Incubate for a pre-determined time, typically 30-60 minutes, to allow for cell penetration.[12]
-
-
Stimulation:
-
Add a known PKC activator, such as PMA (e.g., 100 nM), directly to the medium.
-
Incubate for a short period (e.g., 5-30 minutes) to induce phosphorylation of PKC targets.
-
-
Cell Lysis:
-
Quickly wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein amounts, prepare samples with Laemmli buffer, and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS).
-
Probe a separate blot or strip and re-probe the same blot with an antibody for the total protein to confirm equal loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Express the level of the phosphorylated protein as a ratio to the total protein to normalize for loading differences.
-
Compare the phosphorylation levels in Ro 31-8220-treated samples to the PMA-stimulated control.
-
Conclusion
Ro 31-8220 remains an indispensable tool in cell signaling research. Its characterization as a potent, ATP-competitive inhibitor of the PKC family has enabled countless studies into the physiological and pathological roles of these kinases. However, as a responsible scientist, it is imperative to acknowledge its limitations. The compound's significant activity against other kinases, such as RSK, MSK1, and GSK3β, demands careful experimental design and cautious interpretation of results.[4][8] The use of Ro 31-8220 should be viewed not as a definitive proof of PKC involvement, but as strong pharmacological evidence that must be corroborated through complementary approaches. The development of more selective inhibitors like Sotrastaurin provides modern alternatives, yet Ro 31-8220 continues to serve as a valuable, albeit complex, chemical probe for exploring the landscape of the human kinome.[13]
References
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Halloran, P. F., & Birnbreier, M. (1996). RO 31-8220, a novel protein kinase C inhibitor, inhibits early and late T cell activation events. Transplantation, 61(11), 1637-42. Retrieved from [Link]
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Standaert, M. L., Bandyopadhyay, G., Antwi, E. K., & Farese, R. V. (1999). RO 31-8220 Activates c-Jun N-Terminal Kinase and Glycogen Synthase in Rat Adipocytes and L6 Myotubes. Comparison to Actions of Insulin. Endocrinology, 140(4), 1846-1853. Retrieved from [Link]
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Wikipedia. (2025, September 12). Ro-318220. Retrieved from [Link]
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Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. Retrieved from [Link]
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Colas, M., Jouan, E., Fardel, O., & Le Vée, M. (2016). Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220. PLOS ONE, 11(6), e0156730. Retrieved from [Link]
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Clerk, A., & Sugden, P. H. (2001). Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes. British Journal of Pharmacology, 132(4), 851–860. Retrieved from [Link]
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Rosse, C., Linch, M., Kermorgant, S., Cameron, A. J., Boeckeler, K., & Parker, P. J. (2010). Protein kinase C pharmacology: refining the toolbox. Biochemical Journal, 429(3), 427–441. Retrieved from [Link]
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Bouskela, E., D'Amore, E., & Van de Voorde, J. (2000). Stretch Induces Mitogen-Activated Protein Kinase Activation and Myogenic Tone Through 2 Distinct Pathways. Arteriosclerosis, Thrombosis, and Vascular Biology, 20(3), 726-731. Retrieved from [Link]
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Dufresne, M. J., & Goldenring, J. R. (1998). Ca2+-independent protein kinase C isoforms may modulate parietal cell HCl secretion. American Journal of Physiology-Cell Physiology, 275(2), C483-C495. Retrieved from [Link]
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Moore, R. H., Herbert, J. F., Pharr, G. T., & Liggett, S. B. (2000). Nuclear factor-κB augments β2-adrenergic receptor expression in human airway epithelial cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 278(1), L132-L140. Retrieved from [Link]
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Iglesias, T., & Rozengurt, E. (2001). A Selective Target for Antigen Receptors and a Downstream Target for Protein Kinase C in Lymphocytes. The Journal of Immunology, 166(7), 4315-4322. Retrieved from [Link]
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Lu, D., Chen, J., & Wang, T. (2020). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. Molecules, 25(20), 4853. Retrieved from [Link]
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Lu, D., et al. (2020). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. ResearchGate. Retrieved from [Link]
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Kim, S. O., et al. (2006). role of mitogen and stress-activated protein kinase 1/2 in survival of lipopolysaccharide-stimulated RAW 264.7 macrophages. Pathogens and Disease, 47(3), 253-260. Retrieved from [Link]
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Chau, K. Y., et al. (2019). Small-molecule Drug Screening Identifies Drug Ro 31-8220 That Reduces Toxic Phosphorylated Tau in Drosophila Melanogaster. Neurobiology of Disease, 130, 104519. Retrieved from [Link]
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